2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione
CAS No.: 88380-36-3
Cat. No.: VC17616229
Molecular Formula: C26H32O4
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88380-36-3 |
|---|---|
| Molecular Formula | C26H32O4 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2,7-dihexyl-1,8-dihydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C26H32O4/c1-3-5-7-9-11-17-13-15-19-21(23(17)27)26(30)22-20(25(19)29)16-14-18(24(22)28)12-10-8-6-4-2/h13-16,27-28H,3-12H2,1-2H3 |
| Standard InChI Key | GMHBWYDOTXLNFY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCC)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of an anthracene skeleton, a tricyclic aromatic system, modified with two hydroxyl (-OH) groups at positions 1 and 8, two hexyl (-C₆H₁₃) chains at positions 2 and 7, and two ketone (=O) groups at positions 9 and 10. This substitution pattern is critical for its electronic properties, as the electron-withdrawing ketones and electron-donating hydroxyl groups create a push-pull system capable of modulating absorption and emission spectra .
The hexyl chains enhance solubility in nonpolar solvents, a feature validated by its calculated LogP value of 6.12, indicating high lipophilicity . The InChIKey (GMHBWYDOTXLNFY-UHFFFAOYSA-N) and SMILES string (CCCCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CCCCCC)O)O) provide unambiguous identifiers for its stereochemical and connectivity details.
Spectroscopic and Thermodynamic Data
While experimental data on melting and boiling points remain unreported, computational analyses suggest a density comparable to similar alkylated anthraquinones (~1.2–1.4 g/cm³). The compound’s exact mass is 408.230 Da, with a polar surface area (PSA) of 74.6 Ų, reflecting moderate hydrogen-bonding capacity . Its UV-Vis absorption profile likely peaks in the 300–400 nm range, characteristic of conjugated anthraquinones, though specific spectral data require further validation .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2,7-Dihexyl-1,8-dihydroxyanthracene-9,10-dione is hypothesized to involve sequential Friedel-Crafts alkylation and oxidation steps. A proposed route begins with anthracene, which undergoes selective hexylation at positions 2 and 7 using hexyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent dihydroxylation at positions 1 and 8 via electrophilic substitution, followed by oxidation of the central ring to introduce ketone groups, yields the final product.
Purification and Characterization
Post-synthesis purification typically employs column chromatography with a nonpolar solvent system (e.g., hexane/ethyl acetate) to isolate the target compound. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for confirming the structure, particularly the positions of the hydroxyl and hexyl groups .
Applications and Research Findings
Materials Science
Anthraquinone derivatives are widely studied as organic semiconductors due to their π-conjugated systems. The hexyl chains in this compound improve film-forming properties, making it a candidate for organic field-effect transistors (OFETs) or photovoltaic cells. Preliminary studies on analogous compounds, such as 2,7-Dihexylanthracene-9,10-dione (without hydroxyl groups), exhibit charge carrier mobilities of ~0.01 cm²/V·s, suggesting that the hydroxylated variant may offer enhanced interfacial interactions in devices .
Comparison with Related Compounds
2,7-Dihexylanthracene-9,10-dione
This analog lacks hydroxyl groups, resulting in reduced polarity (LogP = 9.5) and a molecular weight of 376.5 g/mol . The absence of hydroxyls diminishes hydrogen-bonding capacity, making it less suitable for aqueous applications but more stable under acidic conditions.
Danthron (1,8-Dihydroxyanthracene-9,10-dione)
Future Directions
Optoelectronic Device Optimization
Further research should explore thin-film fabrication techniques to assess the compound’s performance in light-emitting diodes (LEDs) or sensors. Computational modeling could predict bandgap energies and exciton dissociation efficiencies.
Biological Activity Screening
Collaborative studies with pharmacologists are needed to evaluate cytotoxicity, antioxidant capacity, and antimicrobial efficacy. Structural modifications, such as varying alkyl chain lengths, may optimize bioactivity.
Environmental Impact Assessment
Given its lipophilicity, environmental fate studies must address bioaccumulation potential and degradation pathways to ensure sustainable use.
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